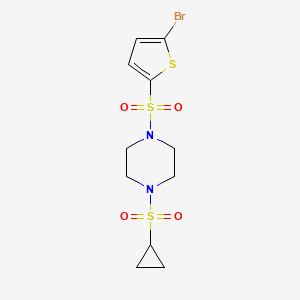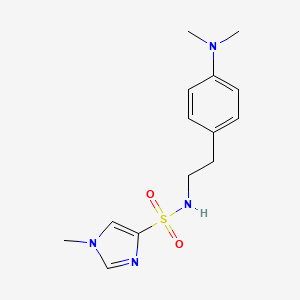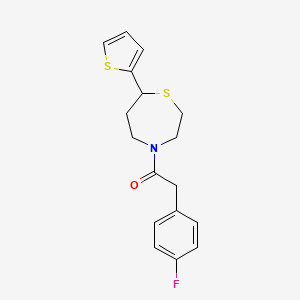
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline, also known as E-64d, is a potent and selective inhibitor of cysteine proteases. It is widely used in scientific research for its ability to inhibit the activity of cathepsin B, cathepsin L, and other cysteine proteases.
Wirkmechanismus
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline acts as a covalent inhibitor of cysteine proteases by binding to the active site of the enzyme and irreversibly modifying the catalytic cysteine residue. This prevents the enzyme from cleaving its substrates and leads to the accumulation of undigested proteins within the lysosome. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to be highly specific for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to have a variety of biochemical and physiological effects. Inhibition of cathepsin B and cathepsin L by 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to reduce the invasion and metastasis of cancer cells in vitro and in vivo. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has also been shown to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation. In addition, 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to protect against the neurotoxic effects of amyloid-beta peptide in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline in lab experiments is its high specificity for cysteine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases. However, 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to have some limitations in certain experimental settings. For example, 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline may not be effective in inhibiting the activity of cysteine proteases that are located outside of the lysosome.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline. One area of interest is the role of cysteine proteases in autophagy, a cellular process that involves the degradation of damaged organelles and proteins. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, but the precise mechanism of this inhibition is not well understood. Another area of interest is the development of more potent and selective inhibitors of cysteine proteases, which could have therapeutic applications in cancer and other diseases.
Synthesemethoden
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline can be synthesized through a multi-step process involving the reaction of 4-(2-aminoethyl)morpholine with 4-nitrobenzenesulfonyl chloride, followed by reduction with sodium borohydride and subsequent reaction with 1-(4-ethylpiperazin-1-yl)propan-2-ol. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline is commonly used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsin B and cathepsin L, which are involved in the degradation of extracellular matrix proteins and the processing of antigens for presentation to immune cells. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has also been used to study the role of cysteine proteases in cancer metastasis, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-2-18-5-7-19(8-6-18)16-4-3-14(13-15(16)17)24(21,22)20-9-11-23-12-10-20/h3-4,13H,2,5-12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPRSJOCTXPIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85270823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2461314.png)
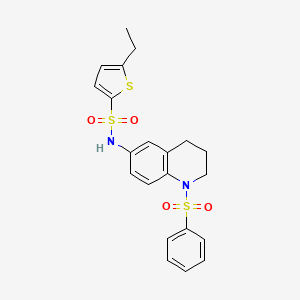
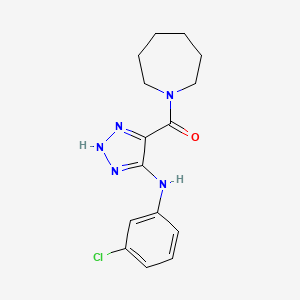
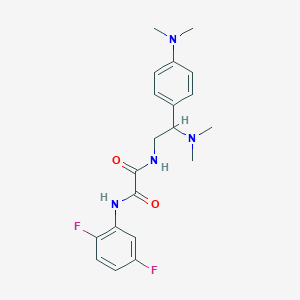
![2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2461319.png)
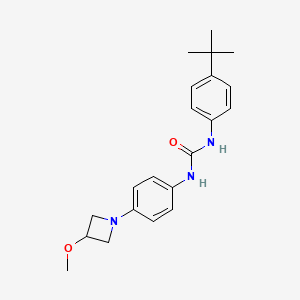
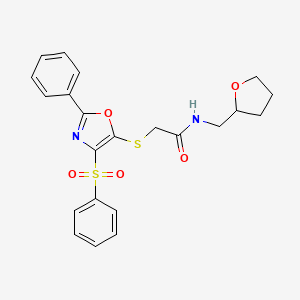
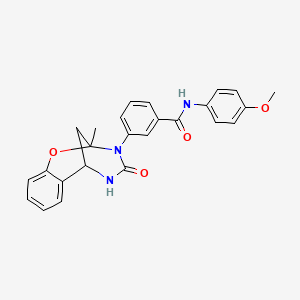
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2461327.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2461328.png)
![ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2461329.png)
